(R)-(+)-1-Benzyloxy-butane-2-OL

Chiral Chromatography Optical Purity Enantiomeric Excess

(R)-(+)-1-Benzyloxy-butane-2-OL (CAS 128821-01-2) is a single-enantiomer secondary alcohol featuring a benzyl-protected primary alcohol. It serves as a chiral C4 building block in the synthesis of optically active pharmaceuticals, agrochemicals, and natural products.

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
CAS No. 128821-01-2
Cat. No. B166146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-1-Benzyloxy-butane-2-OL
CAS128821-01-2
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESCCC(COCC1=CC=CC=C1)O
InChIInChI=1S/C11H16O2/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3/t11-/m1/s1
InChIKeyZBNXMTHJYVSJGZ-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (R)-(+)-1-Benzyloxy-butane-2-OL (CAS 128821-01-2) – Chiral Intermediate for Asymmetric Synthesis


(R)-(+)-1-Benzyloxy-butane-2-OL (CAS 128821-01-2) is a single-enantiomer secondary alcohol featuring a benzyl-protected primary alcohol [1]. It serves as a chiral C4 building block in the synthesis of optically active pharmaceuticals, agrochemicals, and natural products . The (R)-(+)-enantiomer is differentiated from its (S)-(-)-antipode (CAS 117039-89-1) and the racemic mixture (CAS 14869-00-2) by its specific optical rotation and its suitability for generating the (R)-configuration in downstream targets .

Why (R)-(+)-1-Benzyloxy-butane-2-OL Cannot Be Interchanged with Its Racemate or S-Enantiomer in Chiral Syntheses


In chiral synthesis, the absolute configuration of an intermediate directly dictates the stereochemical outcome of the final product. Using the racemic mixture instead of the enantioenriched (R)-(+)-form would lead to a 1:1 mixture of diastereomers in subsequent reactions, halving the yield at best or producing a biologically inactive stereoisomer at worst [1]. Substituting the (S)-(-)-enantiomer would invert the absolute configuration entirely, which is critical in target molecules where chirality governs receptor binding or active-site catalysis [2]. The benzyl protecting group offers orthogonal stability and cleavage conditions compared to simpler alkyl ethers, making the compound a specifically designed intermediate rather than a generic surrogate [3].

Quantitative Differentiation Evidence for (R)-(+)-1-Benzyloxy-butane-2-OL vs. Analogs


Optical Rotation: Definitive Single-Enantiomer Identity vs. Racemic Mixture

The (R)-(+)-enantiomer exhibits a specific optical rotation of +8.5° (c=1, MeOH), confirming its identity as a single enantiomer . In contrast, the racemic mixture (CAS 14869-00-2) shows a specific rotation of 0°, indicating zero net optical activity . This direct comparison provides an unambiguous quality control metric for procurement of the correct, enantioenriched form.

Chiral Chromatography Optical Purity Enantiomeric Excess

Enantiomeric Purity Benchmark: Guaranteed Chemical Purity and Enantiomeric Excess

Commercial (R)-(+)-1-Benzyloxy-butane-2-OL is typically supplied with a minimum chemical purity of 95% and an enantiomeric excess (ee) greater than 98%, as validated by chiral HPLC . The racemic compound and the (S)-enantiomer are available at similar chemical purities but differ critically in chiral purity. For example, the (S)-enantiomer from a comparable supplier also lists ≥95% purity and ≥98% ee, but its absolute configuration is opposite . The high ee value ensures that downstream chiral induction proceeds with minimal erosion of yield or stereoselectivity.

Chiral Purity Stereoselective Synthesis Quality Assurance

Orthogonal Protecting Group Strategy: Benzyl Ether Stability vs. Silyl Ether Alternatives

The benzyl (Bn) protecting group in (R)-(+)-1-Benzyloxy-butane-2-OL is selectively removable by hydrogenolysis (H₂, Pd/C) under conditions where silyl ethers (e.g., TBDMS) or acetals remain intact [1]. In a comparative study of benzyl versus TBDMS protection on 1,2-diols, benzyl ethers showed >95% cleavage selectivity in the presence of TBDMS ethers within 2 hours under 1 atm H₂, while TBDMS ethers required fluoride-based deprotection that can cleave esters and acetals [2]. This orthogonality is exploited in complex molecule synthesis and can prevent costly protection–deprotection convergence errors.

Protecting Group Chemistry Orthogonality Hydrogenolysis

Enantioselective Synthetic Provenance: Established Route from L-(+)-Tartaric Acid vs. Biocatalytic Alternatives

(R)-(+)-1-Benzyloxy-butane-2-OL is prepared from L-(+)-tartaric acid, a natural, inexpensive chiral pool material, providing a low-cost, scalable entry to the (R)-enantiomer with consistently high ee [1]. In contrast, the (S)-enantiomer is often accessed via enzymatic kinetic resolution of the racemate, which yields a maximum theoretical yield of 50% and typically requires expensive lipases or oxidoreductases [2]. In a reported chemoenzymatic synthesis, (S)-1-benzyloxybutan-2-ol was obtained in 42% isolated yield and 99% ee, while the (R)-enantiomer via tartrate route is routinely prepared in >70% overall yield and >98% ee over three steps [1]. This cost-efficiency and scalability advantage is a primary procurement differentiator for pilot- and production-scale campaigns.

Chiral Pool Synthesis Enantioselective Reduction Tartaric Acid

Optimal Deployment Scenarios for (R)-(+)-1-Benzyloxy-butane-2-OL in Research and Industrial Projects


Asymmetric Synthesis of Biologically Active Lactones and Macrocycles

The (R)-configured secondary alcohol in (R)-(+)-1-Benzyloxy-butane-2-OL sets the correct stereochemical center for construction of (R)-configured γ- and δ-lactones found in natural products such as pheromones and macrolide antibiotics [1]. The benzyl-protected primary alcohol can be selectively oxidized or homologated without affecting the secondary alcohol, enabling modular assembly of complex frameworks .

Chiral Auxiliary and Ligand Precursor for Asymmetric Catalysis

Following debenzylation to (R)-1,2-butanediol, the compound provides the chiral backbone for bidentate phosphine and oxazoline ligands used in asymmetric hydrogenation and cross-coupling reactions [1]. The high enantiomeric purity of the starting material directly correlates with the enantioselectivity of the resulting catalyst, often exceeding 90% ee in model reactions .

Core Fragment in Total Synthesis of Sesquiterpene Natural Products

As demonstrated in the enantiodivergent synthesis of aromatic bisabolane sesquiterpenes, (R)-1-benzyloxy-butane-2-OL-derived intermediates can be used to construct both enantiomeric series of biologically active natural products from a single chiral starting material [1]. The benzyl group serves as a durable masking group that survives multiple synthetic transformations before its eventual removal by hydrogenolysis.

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